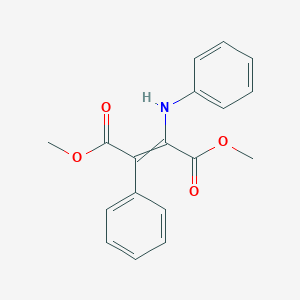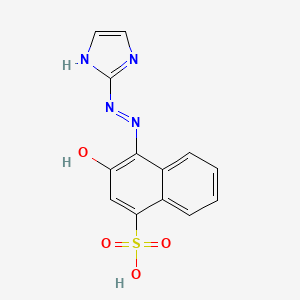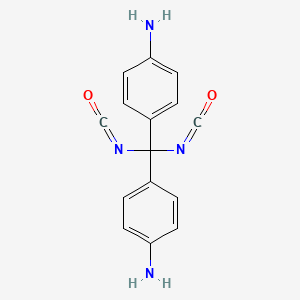![molecular formula C33H68O3 B12544592 (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL CAS No. 866417-39-2](/img/structure/B12544592.png)
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL is a complex organic compound characterized by its unique structure, which includes two long alkyl chains attached to a glycerol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL typically involves the reaction of glycerol with 12-methyltetradecanol under specific conditions. The process may include the use of catalysts to facilitate the reaction and ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced technologies, such as ultrasonication-assisted synthesis, can improve yields and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: It is studied for its potential role in biological membranes and lipid metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is used in the formulation of cosmetics, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL involves its interaction with biological membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The molecular targets and pathways involved include lipid metabolism enzymes and membrane receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other glycerol derivatives with long alkyl chains, such as:
- (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL
- Oxymethylene ethers (OMEs) : These compounds have similar structural features and are used as alternative diesel fuels .
Uniqueness
This compound is unique due to its specific alkyl chain length and branching, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
866417-39-2 |
|---|---|
Formule moléculaire |
C33H68O3 |
Poids moléculaire |
512.9 g/mol |
Nom IUPAC |
(2S)-2,3-bis(12-methyltetradecoxy)propan-1-ol |
InChI |
InChI=1S/C33H68O3/c1-5-31(3)25-21-17-13-9-7-11-15-19-23-27-35-30-33(29-34)36-28-24-20-16-12-8-10-14-18-22-26-32(4)6-2/h31-34H,5-30H2,1-4H3/t31?,32?,33-/m0/s1 |
Clé InChI |
FHKTYFJBMRBCII-PJUZOBRJSA-N |
SMILES isomérique |
CCC(C)CCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCC(C)CC |
SMILES canonique |
CCC(C)CCCCCCCCCCCOCC(CO)OCCCCCCCCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)
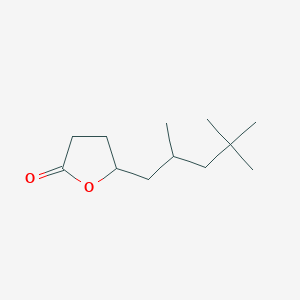
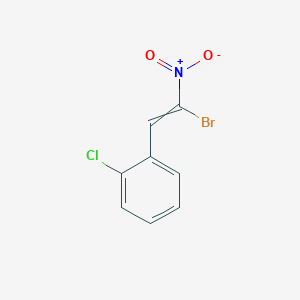
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
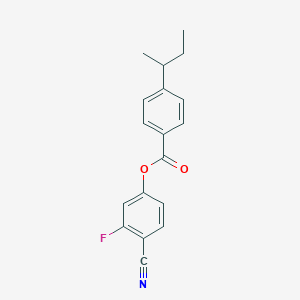
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
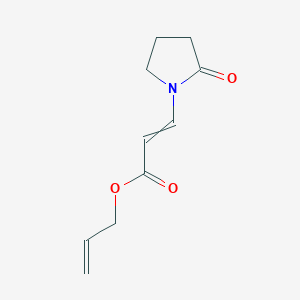
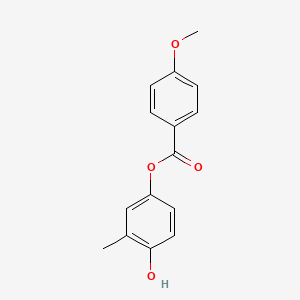
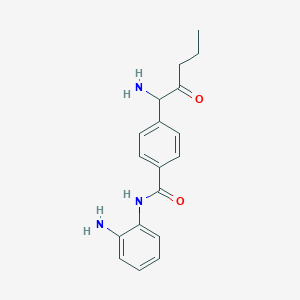
![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)
